molecular formula C14H20N2O5 B1230248 2,4-Dinitro-6-(1-methylheptyl)phenol CAS No. 3687-22-7

2,4-Dinitro-6-(1-methylheptyl)phenol

Cat. No.: B1230248
CAS No.: 3687-22-7
M. Wt: 296.32 g/mol
InChI Key: DVOCCVCLRHDYOB-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-(1-methylheptyl)phenol is an organic compound characterized by its yellow crystalline powder form and distinctive aromatic odor. It is primarily used as a preservative and antimicrobial agent in various industrial products such as wood, leather, and paint .

Biochemical Analysis

Biochemical Properties

2,4-Dinitro-6-(1-methylheptyl)phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it acts as a protonophore, shuttling protons across biological membranes and dissipating the proton gradient across the mitochondrial membrane . This interaction affects the proton motive force used by cells to produce ATP, thereby influencing cellular energy metabolism.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It disrupts the electrochemical balance within cells, particularly within the mitochondria, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to collapse the proton motive force impacts ATP production, which is essential for numerous cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects by acting as a protonophore. It binds to biological membranes and facilitates the transport of protons across these membranes, thereby collapsing the proton gradient . This action disrupts the mitochondrial membrane potential, leading to a decrease in ATP production. Additionally, the compound’s interaction with enzymes and proteins can result in enzyme inhibition or activation, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is not persistent in soil and degrades quickly in water systems . This degradation can impact its efficacy and the duration of its effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. For instance, it has been observed that the compound is moderately toxic to mammals and can cause bioaccumulation . Understanding the dosage thresholds is essential for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes hydrolytic cleavage to yield the corresponding phenol, which is the primary pathway in soil, plants, and animals . Additionally, β-hydroxylation and carboxylation of the octyl moiety are minor pathways in animals. These metabolic processes influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s low aqueous solubility and volatility affect its distribution and localization within biological systems . Understanding these factors is crucial for predicting its behavior and effects in different cellular environments.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound’s ability to target specific compartments or organelles within cells can influence its efficacy and the nature of its interactions with biomolecules. For instance, its localization within the mitochondria is critical for its role as a protonophore and its impact on mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are two main synthetic routes for preparing 2,4-Dinitro-6-(1-methylheptyl)phenol:

Industrial Production Methods: The industrial production of this compound typically follows the esterification route due to its higher yield and efficiency. The reaction conditions include controlled temperature and pressure, as well as the use of specific catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-6-(1-methylheptyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dinitro-6-(1-methylheptyl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: 2,4-Dinitro-6-(1-methylheptyl)phenol is unique due to its specific alkyl chain (1-methylheptyl) which imparts distinct physicochemical properties and biological activity. Compared to other similar compounds, it exhibits enhanced antimicrobial efficacy and stability, making it particularly valuable in industrial applications .

Properties

IUPAC Name

2,4-dinitro-6-octan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-3-4-5-6-7-10(2)12-8-11(15(18)19)9-13(14(12)17)16(20)21/h8-10,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOCCVCLRHDYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Record name 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL
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DSSTOX Substance ID

DTXSID50958067
Record name 2,4-Dinitro-6-(octan-2-yl)phenol
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Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3687-22-7
Record name 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL
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Record name 2,4-Dinitro-6-(1′-methylheptyl)phenol
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Record name 2,4-Dinitro-6-(1-methylheptyl)phenol
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Record name 2,4-Dinitro-6-(octan-2-yl)phenol
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Record name 2,4-dinitro-6-(1-alkyl)phenol
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Record name 2,4-dinitro-6-octan-2-ylphenol
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Record name 2,4-DINITRO-6-(1-METHYLHEPTYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between 2,4-DNOP and meptyldinocap? Why is 2,4-DNOP analyzed when studying meptyldinocap residues?

A1: 2,4-Dinitro-6-(1-methylheptyl)phenol (2,4-DNOP) is a hydrolysis product of the fungicide meptyldinocap (2,4-dinitro-6-(1-methylheptyl) phenyl crotonate). [] This means that meptyldinocap can break down into 2,4-DNOP in the environment or during food processing. Researchers analyze for 2,4-DNOP residues in fruits and vegetables to determine the total potential exposure to breakdown products of meptyldinocap. []

Q2: Can you describe the analytical method used to detect 2,4-DNOP in food products?

A2: A study used liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) to quantify 2,4-DNOP levels in various fruits and vegetables. [] The method involved extracting residues from the samples using a mixture of solvents, followed by alkaline hydrolysis to convert any remaining meptyldinocap to 2,4-DNOP. [] The resulting solution underwent further extraction and was finally analyzed using LC-MS/MS. This technique is highly sensitive and accurate, making it suitable for detecting trace amounts of pesticide residues in food. []

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